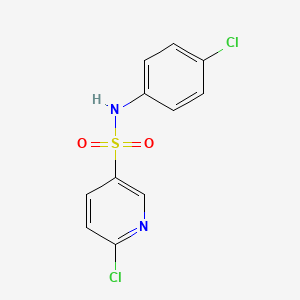
6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a pyridine ring substituted with chlorine and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 4-chloroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridine and phenyl rings can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride in methanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of antimicrobial agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor.
Material Science: Utilized in the development of novel materials with specific electronic properties.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to the antimicrobial effects observed in medicinal applications.
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-N-(4-chlorophenyl)pyrimidin-4-amine
- 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Uniqueness
6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
6-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-8-1-3-9(4-2-8)15-18(16,17)10-5-6-11(13)14-7-10/h1-7,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIYZBOQBUKBNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CN=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
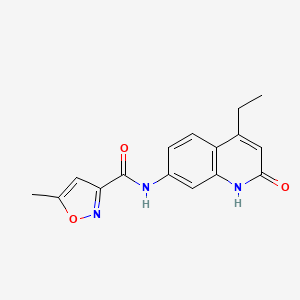
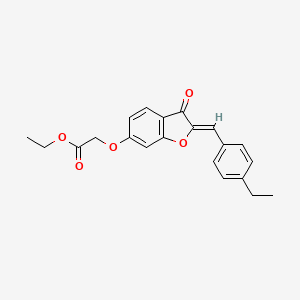
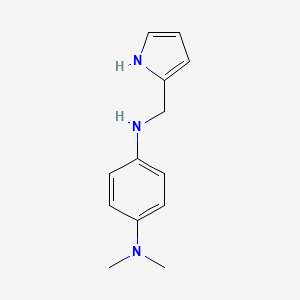
![3,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2385855.png)
![2-(7,8-Dihydro-1h,6h-[1,4]dioxepino[2',3':4,5]benzo[1,2-d]imidazol-2-yl)guanidine hydrochloride](/img/structure/B2385856.png)
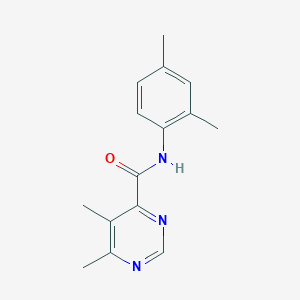
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide](/img/structure/B2385859.png)
![7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B2385860.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2385861.png)
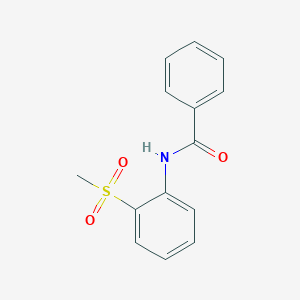
![N-(3-chlorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2385866.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2385867.png)
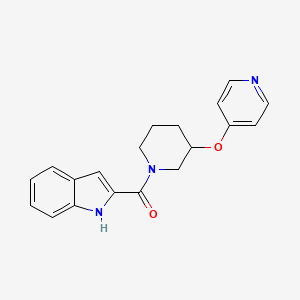
![(E)-N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2385869.png)
